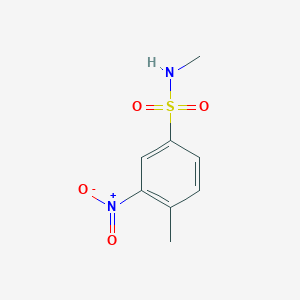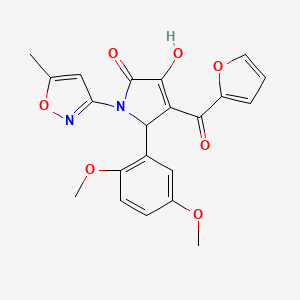![molecular formula C19H22ClN3O B2554757 2-Chlor-N-[4-(4-Methylpiperazin-1-yl)phenyl]-2-phenylacetamid CAS No. 860649-47-4](/img/structure/B2554757.png)
2-Chlor-N-[4-(4-Methylpiperazin-1-yl)phenyl]-2-phenylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is a chemical compound with a molecular formula of C18H20ClN3O. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The compound features a piperazine ring, which is a common structural motif in many biologically active molecules.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of anticancer and anti-inflammatory drugs.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Research: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, which are crucial for drug development.
Industrial Applications:
Biochemische Analyse
Biochemical Properties
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these kinases, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial for immune response and cell growth . Additionally, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can induce changes in gene expression, leading to altered protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby modulating cellular processes. Additionally, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can interact with DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, including altered cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions . Understanding the dosage-dependent effects of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is essential for its safe and effective use in medical applications.
Metabolic Pathways
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidation and breakdown of this compound, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can influence its efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. The localization and accumulation of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is an important factor that affects its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide within these compartments can modulate its interactions with biomolecules and influence cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, and reducing agents, such as sodium borohydride or lithium aluminum hydride, are commonly used.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted derivatives, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction: The major products depend on the specific reaction conditions but can include various oxidized or reduced forms of the original compound.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . The compound’s structure allows it to fit into the active sites of these targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- 5-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-N’-(tetrahydrofuran-2-yl)methylpyrimidine-2,4-diamine mesylate
Uniqueness
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is unique due to its specific structural features, such as the presence of both a piperazine ring and a phenylacetamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-22-11-13-23(14-12-22)17-9-7-16(8-10-17)21-19(24)18(20)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXXJPWKKBOYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2554676.png)

![2-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2554678.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2554680.png)




![Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate](/img/structure/B2554687.png)
![N'-[(1E)-(3-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2554688.png)
![7-Benzoyl-7-azabicyclo[2.2.1]heptane](/img/structure/B2554690.png)

![2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2554693.png)
![N-cycloheptyl-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide](/img/structure/B2554695.png)
